(3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol
Overview
Description
(3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol, also known as TAK-659, is a potent and selective inhibitor of the enzyme spleen tyrosine kinase (SYK). SYK is a cytoplasmic protein tyrosine kinase that is involved in the signaling pathways of various immune cells, including B cells, T cells, and mast cells. Inhibition of SYK has been shown to have therapeutic potential in a variety of immune-related diseases, including autoimmune disorders, allergies, and cancer.
Mechanism of Action
(3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol binds to the ATP-binding site of SYK, preventing its activation and subsequent downstream signaling. This leads to the inhibition of immune cell activation and proliferation, as well as the suppression of inflammatory responses. In addition, this compound has been shown to induce apoptosis in cancer cells through the inhibition of SYK-mediated survival pathways.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of immune cell activation and proliferation, the suppression of inflammatory responses, and the induction of apoptosis in cancer cells. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One advantage of (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol is its selectivity for SYK, which reduces the risk of off-target effects. In addition, this compound has been shown to have good pharmacokinetic properties, making it a suitable candidate for oral administration. However, one limitation of this compound is its relatively low solubility, which may affect its bioavailability and efficacy in certain experimental settings.
Future Directions
There are several potential future directions for the research and development of (3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol. One area of interest is the use of this compound in combination with other therapies, such as immune checkpoint inhibitors or chemotherapy, to enhance its efficacy in cancer treatment. Another area of interest is the investigation of this compound in other immune-related diseases, such as multiple sclerosis and inflammatory bowel disease. Finally, further optimization of the synthesis and formulation of this compound may lead to improved efficacy and bioavailability in clinical settings.
Scientific Research Applications
(3S*,4S*)-4-(4-fluorophenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-3-ol has been extensively studied in preclinical models of various immune-related diseases. In vitro studies have shown that this compound inhibits SYK activity in a dose-dependent manner, leading to the inhibition of downstream signaling pathways involved in immune cell activation and proliferation. In vivo studies have demonstrated the efficacy of this compound in models of autoimmune disorders, such as rheumatoid arthritis and lupus, as well as in models of cancer and allergic diseases.
properties
IUPAC Name |
[(3S,4S)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]-[4-(tetrazol-1-yl)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2/c20-15-5-1-13(2-6-15)17-9-10-24(11-18(17)26)19(27)14-3-7-16(8-4-14)25-12-21-22-23-25/h1-8,12,17-18,26H,9-11H2/t17-,18+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVDRCVYTQPBOF-ZWKOTPCHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C2=CC=C(C=C2)F)O)C(=O)C3=CC=C(C=C3)N4C=NN=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)O)C(=O)C3=CC=C(C=C3)N4C=NN=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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